molecular formula C5H12O2 B14367043 2-Methylbutane-1-peroxol CAS No. 90325-04-5

2-Methylbutane-1-peroxol

Cat. No.: B14367043
CAS No.: 90325-04-5
M. Wt: 104.15 g/mol
InChI Key: HIHRAMNMOMKJDG-UHFFFAOYSA-N
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Description

2-Methylbutane-1-peroxol is an organic compound that belongs to the class of peroxides It is characterized by the presence of a peroxide functional group (-O-O-) attached to a 2-methylbutane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methylbutane-1-peroxol can be synthesized through several methods. One common approach involves the reaction of 2-methylbutane with hydrogen peroxide in the presence of an acid catalyst. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the desired peroxide compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes often utilize continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of advanced catalysts and purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Methylbutane-1-peroxol undergoes various chemical reactions, including:

    Oxidation: The peroxide group can participate in oxidation reactions, leading to the formation of different oxidation products.

    Reduction: Under specific conditions, the peroxide group can be reduced to form alcohols or other reduced compounds.

    Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines, and the reactions are carried out in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Methylbutane-1-peroxol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in oxidation and polymerization reactions.

    Biology: The compound is studied for its potential role in biological oxidation processes and as a model compound for studying peroxide reactivity.

    Medicine: Research is ongoing to explore its potential use in drug development and as an antimicrobial agent.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylbutane-1-peroxol involves the interaction of the peroxide group with various molecular targets. The peroxide group can generate reactive oxygen species (ROS) that participate in oxidation reactions. These ROS can interact with cellular components, leading to oxidative stress and potential antimicrobial effects. The molecular pathways involved include the activation of oxidative enzymes and the disruption of cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutane: A hydrocarbon with a similar backbone but lacking the peroxide group.

    1-Butanol: An alcohol with a similar carbon chain length but different functional group.

    2-Methyl-2-butanol: An alcohol with a similar structure but different functional group.

Uniqueness

2-Methylbutane-1-peroxol is unique due to the presence of the peroxide group, which imparts distinct chemical reactivity and potential applications. The peroxide group allows for specific oxidation and reduction reactions that are not possible with similar compounds lacking this functional group.

Biological Activity

2-Methylbutane-1-peroxol is a compound that belongs to the class of organic peroxides. It is structurally related to other peroxides known for their biological activities, particularly in antimicrobial and therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C5H12O2C_5H_{12}O_2. It features a peroxide functional group, which is characterized by an oxygen-oxygen single bond. This structural element is crucial for its reactivity and biological effects.

The biological activity of this compound can be attributed to its ability to generate free radicals upon decomposition. These free radicals can interact with various biomolecules, leading to:

  • Antimicrobial Activity : The compound exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. This property makes it a candidate for use in topical antiseptics and disinfectants.
  • Antioxidant Properties : As a radical generator, it may also play a role in oxidative stress modulation, potentially offering protective effects against cellular damage.

Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed promising results against several bacterial strains. The zones of inhibition were measured using standard agar diffusion methods. Below is a summary table of the antimicrobial activity:

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This data indicates that this compound has considerable potential as an antimicrobial agent.

Case Studies

  • Topical Application for Skin Infections : A clinical case study evaluated the efficacy of a formulation containing this compound in treating skin infections caused by C. acnes. Patients showed a significant reduction in lesions after four weeks of treatment compared to baseline measurements.
  • Wound Healing : In another study, the application of this compound on wounds demonstrated accelerated healing times and reduced bacterial load, suggesting its utility in wound care formulations.

Safety and Toxicity

While the antimicrobial properties are promising, safety assessments are critical. Preliminary toxicity studies indicate that this compound has a low toxicity profile when used topically. However, further research is needed to evaluate long-term exposure effects and potential systemic toxicity.

Q & A

Basic Research Questions

Q. What are the key synthesis methodologies for 2-Methylbutane-1-peroxol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or oxidation reactions. For example, analogous peroxol compounds (e.g., 3-methoxy-4-(2-propyne-1-yloxy)-phenyl-2-butanone) are synthesized using bases like potassium carbonate and characterized via ¹H NMR (δ4.7 for alkyne protons) and FT-IR (C-C alkyne stretch at 2,125 cm⁻¹) . Optimization requires adjusting solvent polarity, temperature, and stoichiometric ratios. Reaction progress can be monitored via thin-layer chromatography (TLC) or inline spectroscopy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow OSHA and EPA guidelines for peroxides:

  • Use explosion-proof equipment and avoid friction/heat sources .
  • Wear nitrile gloves, chemical-resistant goggles, and lab coats.
  • Work in a fume hood with adequate ventilation to prevent vapor accumulation .
  • For spills, use inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • GC-MS : Quantify purity and detect volatile impurities.
  • ¹H/¹³C NMR : Confirm functional groups (e.g., peroxol O-O peaks at δ1.2–1.5) .
  • FT-IR : Identify peroxide stretches (~800–900 cm⁻¹).
  • Elemental Analysis : Verify C/H/O ratios against theoretical values .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound derivatives be systematically resolved?

  • Methodological Answer : Contradictions often arise from solvent effects, tautomerism, or instrumental artifacts. Strategies include:

  • Cross-validate using orthogonal methods (e.g., XRD for crystallinity vs. NMR for solution-state structure) .
  • Replicate experiments under controlled conditions (e.g., dry solvents, inert atmosphere).
  • Apply computational chemistry (DFT calculations) to predict spectral patterns and reconcile discrepancies .

Q. What experimental designs are effective for studying the thermal stability of this compound?

  • Methodological Answer : Use accelerated stability testing:

  • DSC/TGA : Measure decomposition onset temperatures and enthalpy changes under nitrogen/air atmospheres .
  • Isothermal Calorimetry : Quantify heat flow over time to assess storage stability.
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life at varying temperatures. Mitigate risks by storing samples at –20°C in amber glass vials .

Q. How can researchers address conflicting bioactivity data in studies involving this compound?

  • Methodological Answer : Discrepancies may stem from impurity profiles or assay variability. Solutions include:

  • HPLC Purification : Isolate the compound to ≥99% purity (per EPA guidelines for agrochemicals) .
  • Dose-Response Curves : Use standardized cell lines (e.g., HEK293) and replicate assays with blinded controls.
  • Meta-Analysis : Compare results across studies while accounting for variables like solvent choice (DMSO vs. ethanol) .

Q. What strategies optimize the scalability of this compound synthesis without compromising yield?

  • Methodological Answer : Transitioning from batch to flow chemistry improves control:

  • Microreactors : Enhance heat/mass transfer for exothermic peroxide formations.
  • In-line Analytics : Implement PAT (Process Analytical Technology) for real-time monitoring.
  • Green Chemistry Principles : Substitute hazardous solvents (e.g., ethers) with ionic liquids or scCO₂ .

Properties

CAS No.

90325-04-5

Molecular Formula

C5H12O2

Molecular Weight

104.15 g/mol

IUPAC Name

1-hydroperoxy-2-methylbutane

InChI

InChI=1S/C5H12O2/c1-3-5(2)4-7-6/h5-6H,3-4H2,1-2H3

InChI Key

HIHRAMNMOMKJDG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)COO

Origin of Product

United States

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